7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
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Overview
Description
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate can yield the desired oxazine ring . The reaction is usually carried out in a solvent like chloroform and may require a phase transfer catalyst such as tetrabutylammonium bromide (TEBA) to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized oxazine compounds.
Scientific Research Applications
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonic materials.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one:
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Another compound with a similar fluorinated aromatic ring, studied for its photoactive properties.
Uniqueness
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine stands out due to its unique combination of bromine and fluorine atoms, which contribute to its distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C13H9BrF2N2O |
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Molecular Weight |
327.12 g/mol |
IUPAC Name |
7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C13H9BrF2N2O/c14-7-4-11-13(17-5-7)18-10(6-19-11)12-8(15)2-1-3-9(12)16/h1-5,10H,6H2,(H,17,18) |
InChI Key |
XTMXPKKQRYRJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=N2)Br)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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